Gallium Nitrate vs. Etidronate in Cancer-Related Hypercalcemia: 82% vs. 43% Normocalcemia Rate in Randomized Double-Blind Trial
In a randomized, double-blind, multicenter trial directly comparing gallium nitrate (200 mg/m²/day continuous IV infusion for 5 days) with etidronate (7.5 mg/kg IV for 5 days) in patients with moderate-to-severe cancer-related hypercalcemia (albumin-corrected serum calcium ≥ 12.0 mg/dL), gallium nitrate achieved normocalcemia in 28 of 34 patients (82%) versus 16 of 37 patients (43%) for etidronate (P < 0.001). The median duration of normocalcemia was 8 days for gallium nitrate versus 0 days for etidronate (P = 0.0005). Patients in the etidronate arm required significantly greater volumes of IV fluids (P = 0.04) and more rescue hypocalcemic drug treatment (P < 0.05) [1].
| Evidence Dimension | Proportion of patients achieving normocalcemia (albumin-corrected serum calcium normalization) |
|---|---|
| Target Compound Data | 82% (28 of 34 patients) |
| Comparator Or Baseline | Etidronate: 43% (16 of 37 patients) |
| Quantified Difference | Absolute difference 39 percentage points; relative risk ~1.9; P < 0.001 |
| Conditions | Randomized, double-blind, multicenter; gallium nitrate 200 mg/m²/d continuous IV × 5 days vs. etidronate 7.5 mg/kg IV × 5 days; patients with corrected serum calcium ≥ 12.0 mg/dL after 48 h IV hydration |
Why This Matters
This provides the highest level of clinical evidence (randomized controlled trial) demonstrating that gallium nitrate is not merely effective but quantifiably superior to a guideline-recommended bisphosphonate, directly informing formulary decisions and clinical procurement for hypercalcemia management.
- [1] Warrell RP Jr, Murphy WK, Schulman P, O'Dwyer PJ, Heller G. A randomized double-blind study of gallium nitrate compared with etidronate for acute control of cancer-related hypercalcemia. J Clin Oncol. 1991;9(8):1467-1475. doi:10.1200/JCO.1991.9.8.1467. PMID: 1906532. View Source
